3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C21H16N2O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-10-23-20(25)18-15(14-7-4-3-5-8-14)12-27-19(18)22-21(23)28-13-16(24)17-9-6-11-26-17/h2-9,11-12H,1,10,13H2 |
InChI Key |
OHGHZXHJJNGAPM-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CO3)SC=C2C4=CC=CC=C4 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CO3)SC=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a compound with the CAS number 314260-84-9, is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 408.49 g/mol. It features a thieno[2,3-d]pyrimidinone core structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Boiling Point | 598.9 ± 60.0 °C (Predicted) |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | -2.69 ± 0.20 (Predicted) |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antioxidant Activity : The furan and thieno groups in the structure contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Activity : Thieno[2,3-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Some derivatives have shown promise against bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[2,3-d]pyrimidine derivatives could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation.
- Antioxidant Activity : Research published in Phytotherapy Research highlighted the antioxidant properties of thieno derivatives, showing that they could scavenge free radicals effectively and reduce lipid peroxidation.
- Antimicrobial Testing : In a study conducted by researchers at a university laboratory, several thieno derivatives were tested against Staphylococcus aureus and Candida albicans, showing significant inhibitory effects compared to standard antibiotics.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 314260-84-9 .
- Molecular Formula : C₂₁H₁₆N₂O₃S₂ .
- Molecular Weight : ~414.5 g/mol (calculated).
- Structural Features: Core: Thieno[2,3-d]pyrimidin-4(3H)-one, a fused bicyclic system with sulfur and nitrogen heteroatoms. Substituents:
- Position 5 : Phenyl group (C₆H₅), contributing to hydrophobicity and π-π interactions.
- Position 2 : Sulfanyl-linked 2-(2-furyl)-2-oxoethyl group, introducing a furan-derived ketone moiety that may influence electronic properties and hydrogen bonding .
Synthesis: While specific synthetic details are unavailable in the provided evidence, analogous thieno-pyrimidinones are typically synthesized via cyclocondensation of thioureas with α,β-unsaturated ketones or through nucleophilic substitution on preformed pyrimidine cores .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties of Analogues
Functional Group Impact on Properties
- Allyl groups (common in 314260-84-9, 379249-75-9, and 727689-58-9) enhance reactivity for crosslinking or functionalization, contrasting with ethyl (2k) or chloromethyl (851116-06-8) groups .
Thermal Stability :
- Biological Relevance: Thieno-pyrimidinones are associated with sigma ligand activity (e.g., CNS modulation) per , though the target’s furyl group may differentiate its binding profile from dimethylphenyl (727689-58-9) or isoxazolyl (379249-75-9) derivatives .
Research Implications
- Material Science : The allyl and sulfanyl groups in the target compound could facilitate polymer grafting or coordination chemistry, unlike nitro or chlorophenyl analogues .
Preparation Methods
Metal Salt Catalysis
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) significantly improves yields in the nitrosation of 2-acetylfuran, achieving 100% conversion and 98.67% purity of 2-oxo-2-furan acetic acid. Similarly, zinc chloride (ZnCl₂) facilitates cyclocondensation in Gewald-type reactions.
Photochemical Activation
Ultraviolet irradiation (365 nm) during imine formation enhances cis-selectivity by promoting conformational rigidity. This technique could be applied to stabilize the 2-(2-furyl)-2-oxoethylsulfanyl configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
